molecular formula C7H7ClN4 B12119899 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine

3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine

Cat. No.: B12119899
M. Wt: 182.61 g/mol
InChI Key: ILRREHJQBUFOFT-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which combines a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is usually carried out in water at room temperature, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form additional rings through cyclization with other reagents.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Iodobenzene diacetate is used for oxidative cyclization.

    Reducing Agents: Sodium borohydride can be used for reduction reactions.

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used, various substituted triazolopyrimidines can be synthesized.

    Oxidized and Reduced Forms: These forms can be obtained through appropriate redox reactions.

Scientific Research Applications

3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with diverse applications.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-4-3-5(2)12-6(8)10-11-7(12)9-4/h3H,1-2H3

InChI Key

ILRREHJQBUFOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)Cl)C

Origin of Product

United States

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